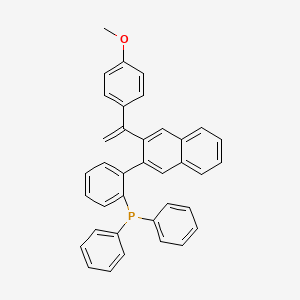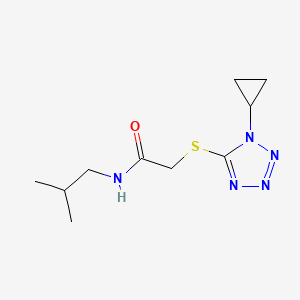![molecular formula C19H19Cl3N4O2S B14918087 N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)aniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through covalent modification or competitive binding at the active site.
Comparison with Similar Compounds
Similar Compounds
N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide: shares similarities with other organochlorine compounds such as trichloroethylene and tetrachloroethylene.
Differences: Unlike simpler organochlorine compounds, N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide has a more complex structure, which may confer unique biological activities and chemical reactivity.
Uniqueness
The uniqueness of N-{1-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-phenylacetamide lies in its multifunctional groups, which allow it to participate in diverse chemical reactions and interact with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19Cl3N4O2S |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19Cl3N4O2S/c1-12(27)23-14-8-5-9-15(11-14)24-18(29)26-17(19(20,21)22)25-16(28)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29) |
InChI Key |
GCOVSVBKEOYYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


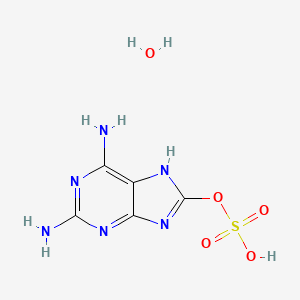
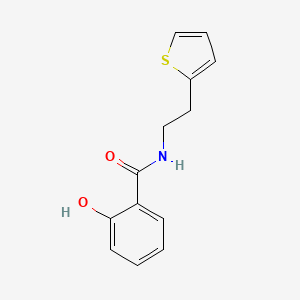
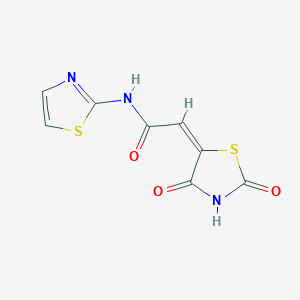
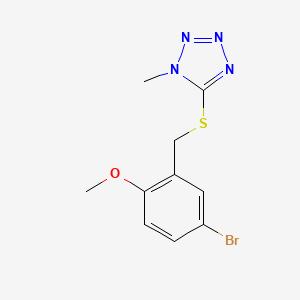
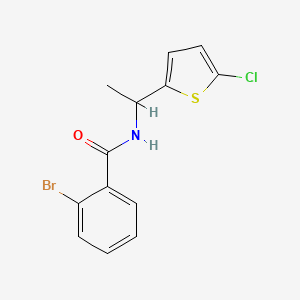

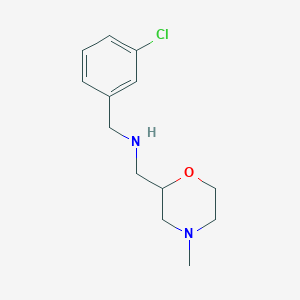
![3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B14918045.png)

![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)
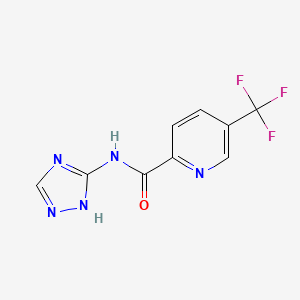
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B14918060.png)
